N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions.
Coupling with Phenyl Group: The benzoxazole intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Propoxybenzamide Moiety: The final step involves the reaction of the intermediate with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzoxazole compounds.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-12-28-19-9-6-15(7-10-19)22(27)25-18-5-3-4-16(13-18)23-26-20-14-17(24)8-11-21(20)29-23/h3-11,13-14H,2,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCTUYPGYXLQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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